6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
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Overview
Description
6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a substituted anthranilic acid.
Cyclization: The anthranilic acid undergoes cyclization with appropriate reagents to form the quinazolinone core.
Nitration: The nitro group is introduced on the phenyl ring using nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a quinazolinone with a carbonyl group.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-nitrophenyl)-4(3H)-quinazolinone: Lacks the hydroxyl group at the 3-position.
3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone: Lacks the bromine atom at the 6-position.
6-bromo-3-hydroxy-4(3H)-quinazolinone: Lacks the nitro group on the phenyl ring.
Uniqueness
6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is unique due to the presence of all three functional groups (bromo, hydroxy, and nitro) which can contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-bromo-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O4/c15-9-3-6-12-11(7-9)14(19)17(20)13(16-12)8-1-4-10(5-2-8)18(21)22/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJLVHOWNLXNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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